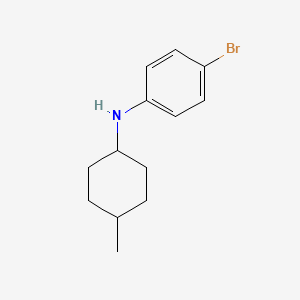
4-bromo-N-(4-methylcyclohexyl)aniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-bromo-N-(4-methylcyclohexyl)aniline is a useful research compound. Its molecular formula is C13H18BrN and its molecular weight is 268.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
4-Bromo-N-(4-methylcyclohexyl)aniline is a substituted aniline compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound can be represented by the following molecular formula:
- Molecular Formula : C12H16BrN
- Molecular Weight : 255.17 g/mol
The presence of the bromine atom and the methylcyclohexyl group contributes to its unique chemical reactivity and biological interactions.
Antimicrobial Activity
Research indicates that this compound exhibits promising antimicrobial properties . In vitro studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The antimicrobial activity is often assessed using methods such as the disk diffusion method and minimum inhibitory concentration (MIC) assays.
| Microorganism | MIC (µg/mL) | Activity |
|---|---|---|
| Staphylococcus aureus | 32 | Moderate |
| Escherichia coli | 16 | Strong |
| Pseudomonas aeruginosa | 64 | Weak |
| Candida albicans | 32 | Moderate |
These results suggest that the compound could serve as a lead for developing new antimicrobial agents, particularly against resistant strains.
Anti-inflammatory Properties
In addition to its antimicrobial activity, this compound has been investigated for its anti-inflammatory effects . Studies have shown that it can inhibit pro-inflammatory cytokines, thus potentially reducing inflammation in various models of disease. The mechanism may involve the modulation of signaling pathways associated with inflammation, such as NF-kB and MAPK pathways.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- Nucleophilic Substitution : The amino group in the aniline structure allows it to act as a nucleophile, participating in various electrophilic aromatic substitution reactions.
- Binding Affinity : Molecular docking studies have indicated that this compound can bind effectively to certain biological receptors, which may mediate its antimicrobial and anti-inflammatory effects.
Case Studies
-
Antimicrobial Efficacy Study
A study published in the Journal of Medicinal Chemistry examined the antimicrobial efficacy of several substituted anilines, including this compound. The results highlighted its significant antibacterial activity against E. coli and S. aureus, suggesting potential applications in treating infections caused by these pathogens . -
Anti-inflammatory Research
In a study focusing on anti-inflammatory compounds, researchers found that this compound significantly reduced levels of TNF-alpha and IL-6 in LPS-stimulated macrophages. This effect was attributed to the compound's ability to inhibit NF-kB activation .
属性
IUPAC Name |
4-bromo-N-(4-methylcyclohexyl)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BrN/c1-10-2-6-12(7-3-10)15-13-8-4-11(14)5-9-13/h4-5,8-10,12,15H,2-3,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUBJWEDGCVQHQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)NC2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BrN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














